Cas no 1493114-99-0 (n-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-2-amine)

n-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-2-amine 化学的及び物理的性質
名前と識別子
-
- 1493114-99-0
- CS-0303452
- tert-butyl({[1-(2-methoxyethyl)cyclobutyl]methyl})amine
- AKOS014528881
- EN300-800521
- n-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-2-amine
-
- インチ: 1S/C12H25NO/c1-11(2,3)13-10-12(6-5-7-12)8-9-14-4/h13H,5-10H2,1-4H3
- InChIKey: QWQYTLNVYNVUDN-UHFFFAOYSA-N
- ほほえんだ: O(C)CCC1(CNC(C)(C)C)CCC1
計算された属性
- せいみつぶんしりょう: 199.193614421g/mol
- どういたいしつりょう: 199.193614421g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 6
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 21.3Ų
n-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-800521-0.1g |
tert-butyl({[1-(2-methoxyethyl)cyclobutyl]methyl})amine |
1493114-99-0 | 95.0% | 0.1g |
$678.0 | 2025-03-21 | |
Enamine | EN300-800521-10.0g |
tert-butyl({[1-(2-methoxyethyl)cyclobutyl]methyl})amine |
1493114-99-0 | 95.0% | 10.0g |
$3315.0 | 2025-03-21 | |
Enamine | EN300-800521-0.5g |
tert-butyl({[1-(2-methoxyethyl)cyclobutyl]methyl})amine |
1493114-99-0 | 95.0% | 0.5g |
$739.0 | 2025-03-21 | |
Enamine | EN300-800521-0.05g |
tert-butyl({[1-(2-methoxyethyl)cyclobutyl]methyl})amine |
1493114-99-0 | 95.0% | 0.05g |
$647.0 | 2025-03-21 | |
Enamine | EN300-800521-1.0g |
tert-butyl({[1-(2-methoxyethyl)cyclobutyl]methyl})amine |
1493114-99-0 | 95.0% | 1.0g |
$770.0 | 2025-03-21 | |
Enamine | EN300-800521-2.5g |
tert-butyl({[1-(2-methoxyethyl)cyclobutyl]methyl})amine |
1493114-99-0 | 95.0% | 2.5g |
$1509.0 | 2025-03-21 | |
Enamine | EN300-800521-0.25g |
tert-butyl({[1-(2-methoxyethyl)cyclobutyl]methyl})amine |
1493114-99-0 | 95.0% | 0.25g |
$708.0 | 2025-03-21 | |
Enamine | EN300-800521-5.0g |
tert-butyl({[1-(2-methoxyethyl)cyclobutyl]methyl})amine |
1493114-99-0 | 95.0% | 5.0g |
$2235.0 | 2025-03-21 |
n-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-2-amine 関連文献
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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5. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
n-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-2-amineに関する追加情報
Introduction to N-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-2-amine (CAS No. 1493114-99-0)
N-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-2-amine, with the CAS number 1493114-99-0, is a compound that has garnered significant attention in the field of chemical and pharmaceutical research. This molecule, featuring a complex structural framework, exhibits unique properties that make it a subject of interest for various applications, particularly in the development of novel therapeutic agents.
The structural composition of N-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-2-amine is characterized by a cyclobutyl ring substituted with a 2-methoxyethyl group, which is further connected to a methylpropan-2-amine moiety. This arrangement imparts specific steric and electronic characteristics to the molecule, influencing its interactions with biological targets. The presence of the cyclobutyl ring enhances the rigidity of the structure, while the 2-methoxyethyl group introduces polarity and potential hydrogen bonding capabilities.
In recent years, there has been a growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The cycloalkylamine backbone, as seen in this compound, has been widely studied for its role in modulating various biological pathways. For instance, derivatives of cycloalkylamines have shown promise in the development of drugs targeting neurological disorders, including depression and anxiety. The unique spatial orientation provided by the cyclobutyl ring allows for precise interactions with receptor sites, potentially leading to higher selectivity and lower side effects.
The 2-methoxyethyl group in N-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-2-amine also contributes to its pharmacological profile. This moiety can engage in hydrogen bonding interactions, which are crucial for the binding affinity of many drug molecules. Additionally, the methylation at the amine position enhances lipophilicity, facilitating cellular uptake and membrane permeability. These properties make it an attractive scaffold for designing molecules with improved pharmacokinetic profiles.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular docking studies have been instrumental in identifying potential binding modes of N-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-2-amine with various targets. These studies suggest that the compound may interact with enzymes and receptors involved in metabolic pathways, making it a candidate for further investigation in drug discovery.
The synthesis of N-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-2-amine presents unique challenges due to its complex structure. However, recent innovations in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been employed to achieve high yields and purity levels. These advancements are crucial for facilitating further research and development efforts.
In conclusion, N-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-2-amine (CAS No. 1493114-99-0) represents a promising compound with diverse potential applications in pharmaceutical research. Its unique structural features and predicted biological activities make it an exciting candidate for further exploration. As our understanding of molecular interactions continues to evolve, compounds like this one are likely to play a significant role in the development of next-generation therapeutic agents.
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